5,6,7,8-Tetrahydroquinolin-8-amine

Descripción general

Descripción

5,6,7,8-Tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C9H12N2 . It is also known by other names such as 8-AMINO-5,6,7,8-TETRAHYDROQUINOLINE and 5,6,7,8-TETRAHYDRO-QUINOLIN-8-YLAMINE . This compound is stored under inert gas (nitrogen or argon) at 2–8 °C .

Synthesis Analysis

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described in the literature . This process involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction . The hydrolysis of the resulting oxime affords 6,7-dihydro-5H-quinolin-8-one .Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydroquinolin-8-amine is 148.20 g/mol . The InChI code for this compound is 1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 . The canonical SMILES structure is C1CC(C2=C(C1)C=CC=N2)N .Chemical Reactions Analysis

While specific chemical reactions involving 5,6,7,8-Tetrahydroquinolin-8-amine are not detailed in the search results, it is noted that this compound has been used in the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines .Physical And Chemical Properties Analysis

The boiling point of 5,6,7,8-Tetrahydroquinolin-8-amine is predicted to be 277.3±28.0 °C . The compound has a predicted density of 1.081±0.06 g/cm3 . The pKa of the compound is predicted to be 8.93±0.20 .Aplicaciones Científicas De Investigación

Medicine: Antiproliferative Agents

5,6,7,8-Tetrahydroquinolin-8-amine derivatives have been explored for their antiproliferative activity against various cancer cell lines. These compounds have shown potential in inhibiting cell growth and proliferation, making them promising candidates for anticancer drug development .

Agriculture: Alkaloid Synthesis

In agriculture, chiral derivatives of 5,6,7,8-Tetrahydroquinolin-8-amine are used as intermediates in the synthesis of biologically active alkaloids. These alkaloids serve as precursors for compounds with potential applications as pesticides or plant growth regulators .

Material Science: Polymerization Catalysts

This compound has been utilized in material science as a ligand support for metal complexes in the polymerization of ε-caprolactone. The resulting polymers have applications in biodegradable materials and medical devices due to their biocompatibility .

Environmental Science: Green Chemistry

In environmental science, 5,6,7,8-Tetrahydroquinolin-8-amine derivatives are part of green chemistry initiatives. They are involved in catalytic processes that aim to reduce waste and improve the efficiency of chemical reactions, contributing to more sustainable industrial practices .

Biochemistry: Enzyme Inhibition

Biochemically, these compounds have been studied for their role in enzyme inhibition, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is disrupted .

Pharmacology: Drug Development

Pharmacologically, 5,6,7,8-Tetrahydroquinolin-8-amine is a key scaffold in drug development. Its derivatives are being investigated for their therapeutic properties, including their role as intermediates in the synthesis of drugs targeting various diseases .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 5,6,7,8-Tetrahydroquinolin-8-amine is used in the synthesis of reagents and standards that aid in the qualitative and quantitative analysis of chemical substances, ensuring accuracy and precision in measurements .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, this compound is involved in process optimization. Its derivatives are used to improve the efficiency of chemical processes, such as in the design of catalysts and the development of new synthetic routes, which are essential for large-scale production .

Safety and Hazards

Mecanismo De Acción

Target of Action

5,6,7,8-Tetrahydroquinolin-8-amine has been found to interact with zinc (II) chloride complexes . These complexes are used as catalysts in various chemical reactions .

Mode of Action

The compound acts as a neutral ligand support for zinc (II) chloride complexes . It is prepared and used in individually reacting with iron chloride under a nitrogen atmosphere to form iron (II) complexes . The interaction of 5,6,7,8-Tetrahydroquinolin-8-amine with its targets leads to the formation of these complexes, which then participate in various chemical reactions .

Biochemical Pathways

It is known that the compound plays a role in thering-opening polymerization of ε-caprolactone . This suggests that it may influence pathways related to polymer synthesis and degradation.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption .

Result of Action

The primary result of the action of 5,6,7,8-Tetrahydroquinolin-8-amine is the formation of iron (II) complexes . These complexes are used as catalysts in the ring-opening polymerization of ε-caprolactone . This leads to the production of polycaprolactone, a type of polymer .

Action Environment

The action of 5,6,7,8-Tetrahydroquinolin-8-amine is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the formation of iron (II) complexes occurs under a nitrogen atmosphere . Additionally, the compound’s activity as a catalyst in the ring-opening polymerization of ε-caprolactone is observed at a temperature of 50°C .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463255 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298181-83-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

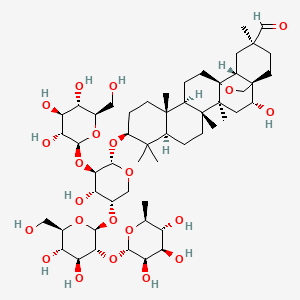

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)